molecular formula C9H8F2N4 B6590083 4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline CAS No. 1566309-93-0

4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline

Cat. No.: B6590083
CAS No.: 1566309-93-0
M. Wt: 210.2
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Description

4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline is a synthetic organic compound characterized by its triazole ring structure. It is used in various fields such as medicinal chemistry, agriculture, and materials science due to its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline involves the reaction of aniline with difluoromethyl-1,2,4-triazole derivatives. Typical conditions include the use of polar aprotic solvents, such as dimethyl sulfoxide, at elevated temperatures, often catalyzed by acids or bases to facilitate the reaction.

Industrial Production Methods: For industrial-scale production, a continuous flow synthesis method might be employed to ensure higher yields and scalability. This process typically involves the use of automated systems to control reaction parameters precisely, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions it Undergoes: 4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline primarily undergoes:

  • Oxidation reactions, often forming various oxidized products.

  • Reduction reactions, typically yielding partially or fully reduced forms.

  • Substitution reactions, where different functional groups may replace the aniline group.

Common Reagents and Conditions Used in These Reactions:

  • Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: Commonly utilizes hydrogen gas with palladium or platinum catalysts.

  • Substitution: Halogenating agents such as thionyl chloride or bromine in the presence of catalysts.

Major Products Formed from These Reactions: The major products vary based on the type of reaction. Oxidation might yield difluoromethyl-triazolyl-imines, reduction might lead to difluoromethyl-triazolyl-amines, and substitution reactions could result in various difluoromethyl-triazolyl derivatives.

Scientific Research Applications

4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline is utilized in numerous research fields:

  • Chemistry: Studied for its unique chemical reactivity and stability, making it a candidate for developing new materials and catalysts.

  • Biology: Investigated for its potential as an enzyme inhibitor due to its triazole moiety.

  • Medicine: Explored for its possible therapeutic effects, including anti-cancer and anti-fungal properties.

  • Industry: Used in the formulation of advanced polymers and coatings due to its chemical robustness and resistance to degradation.

Mechanism of Action

The mechanism of action for 4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline varies based on its application:

  • Molecular Targets and Pathways: In medicinal applications, it often targets enzymes, altering their activity through binding to the active site or allosteric regions. The difluoromethyl group enhances lipophilicity, improving its interaction with biological membranes.

Comparison with Similar Compounds

  • 4-[1-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]aniline

  • 4-[1-(methyl)-1H-1,2,4-triazol-3-yl]aniline

  • 4-[1-(chloromethyl)-1H-1,2,4-triazol-3-yl]aniline

Comparison and Uniqueness:

  • Structural Variations: The difluoromethyl group in 4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline imparts unique electronic properties compared to its trifluoromethyl, methyl, or chloromethyl counterparts.

  • Chemical Reactivity: The presence of the difluoromethyl group affects the compound's reactivity profile, potentially offering superior performance in certain reactions or applications.

  • Biological Activity: The difluoromethyl variant may exhibit different biological activities, making it potentially more effective as a therapeutic agent or bioactive molecule.

Hope that offers a comprehensive perspective on this fascinating compound!

Properties

CAS No.

1566309-93-0

Molecular Formula

C9H8F2N4

Molecular Weight

210.2

Purity

95

Origin of Product

United States

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